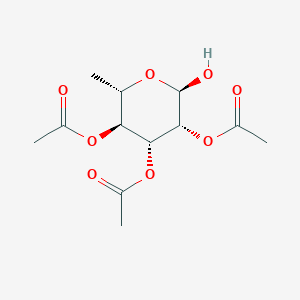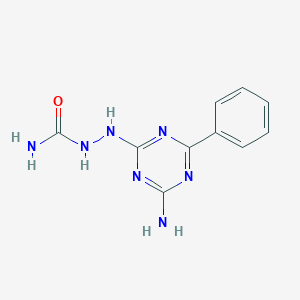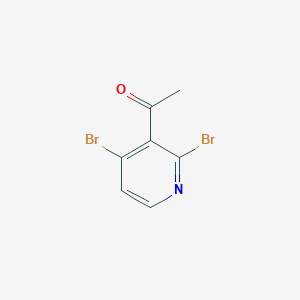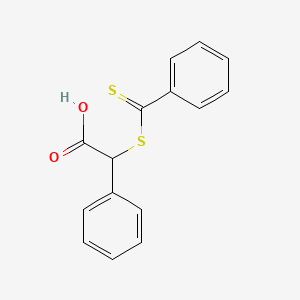![molecular formula C7H9NO B13148323 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-oxaspiro[23]hexane-2-carbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the second carbon of the oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. This process typically requires the use of lithium diisopropylamide (LDA) in an aprotic medium . Another method involves the bromohydroxylation of methylenecyclobutane derivatives followed by dehydrobromination and direct epoxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization of epoxy derivatives.
N-Bromosuccinimide (NBS): Employed in the bromohydroxylation step.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through the isomerization of epoxy derivatives.
科学研究应用
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
1-Oxaspiro[2.3]hexane-5-carbonitrile: Shares a similar spirocyclic structure but differs in the position of the nitrile group.
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its spirocyclic framework and the presence of a nitrile group make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
4-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-7(5)6(4-8)9-7/h5-6H,2-3H2,1H3 |
InChI 键 |
BQQWPOITXAVAOV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC12C(O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)











![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
